2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate
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Overview
Description
2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate is an organic compound with a complex structure that includes multiple methyl groups and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves the sulfonation of 2,4,5-trimethylbenzene followed by the esterification with 2,5-dimethylphenol. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methyl groups may affect the compound’s hydrophobicity and overall molecular conformation, impacting its activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzenethiol
- 2,5-Dimethylphenyl acetate
- 2,4,5-Trimethylbenzenesulfonic acid
Uniqueness
2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate is unique due to the specific arrangement of its methyl groups and the presence of a sulfonate ester. This combination of structural features imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-6-7-12(2)16(8-11)20-21(18,19)17-10-14(4)13(3)9-15(17)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHDQOORPMERLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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